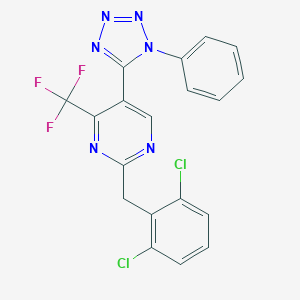![molecular formula C21H25N3O3 B214945 2-[(3-methylbenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B214945.png)
2-[(3-methylbenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-methylbenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that is used in the treatment of various types of cancer. Sorafenib was first approved for the treatment of advanced renal cell carcinoma in 2005 and has since been approved for the treatment of hepatocellular carcinoma and thyroid cancer.
Wirkmechanismus
Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is important for the growth and survival of cancer cells. By inhibiting RAF kinases, Sorafenib blocks the activation of downstream signaling pathways that promote cancer cell growth and survival. Sorafenib also inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in angiogenesis. By inhibiting angiogenesis, Sorafenib prevents the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis. Sorafenib has also been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
Sorafenib has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and can be easily administered to cells or animals. Sorafenib has also been extensively studied, and its mechanism of action is well understood. However, Sorafenib also has several limitations for lab experiments. It is a potent inhibitor of several kinases, which can lead to off-target effects. Sorafenib also has poor solubility in water, which can make it difficult to administer to cells or animals.
Zukünftige Richtungen
There are several future directions for the study of Sorafenib. One direction is the development of new Sorafenib analogs that have improved pharmacokinetic properties and fewer off-target effects. Another direction is the study of Sorafenib in combination with other drugs for the treatment of cancer. Sorafenib has been shown to enhance the efficacy of several chemotherapy drugs, and the combination of Sorafenib with other targeted therapies may have synergistic effects. Finally, the study of Sorafenib in other diseases, such as inflammatory diseases and autoimmune diseases, may provide new insights into its mechanism of action and potential therapeutic uses.
Synthesemethoden
The synthesis of Sorafenib involves the condensation of 4-chloro-3-nitrobenzoic acid with 3-amino-4-methylbenzoic acid to form 4-chloro-3-nitro-5-(4-methyl-2-sulfonamidophenyl)benzoic acid. This compound is then reduced with iron powder and acetic acid to form 4-chloro-3-amino-5-(4-methyl-2-sulfonamidophenyl)benzoic acid. The final step involves the condensation of this compound with 2-(4-morpholinyl)ethylamine to form Sorafenib.
Wissenschaftliche Forschungsanwendungen
Sorafenib has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of several kinases that are involved in the growth and survival of cancer cells, including RAF kinases, VEGFR-2, and PDGFR-β. Sorafenib has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Eigenschaften
Produktname |
2-[(3-methylbenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide |
|---|---|
Molekularformel |
C21H25N3O3 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
2-[(3-methylbenzoyl)amino]-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C21H25N3O3/c1-16-5-4-6-17(15-16)20(25)23-19-8-3-2-7-18(19)21(26)22-9-10-24-11-13-27-14-12-24/h2-8,15H,9-14H2,1H3,(H,22,26)(H,23,25) |
InChI-Schlüssel |
KBRAOPPMPUUAFN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCCN3CCOCC3 |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCCN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B214862.png)
![5-[5-(2-fluorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B214865.png)
![1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole](/img/structure/B214866.png)
![(3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B214867.png)
![2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214868.png)

![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B214871.png)
![N-methyl-N-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]amine](/img/structure/B214873.png)
![N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214875.png)
![4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214877.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214879.png)
![3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine](/img/structure/B214880.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B214883.png)
![4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide](/img/structure/B214884.png)